![molecular formula C20H16FNO4 B2963335 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid CAS No. 2408971-05-9](/img/structure/B2963335.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

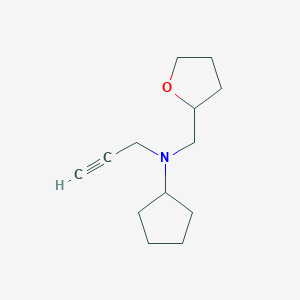

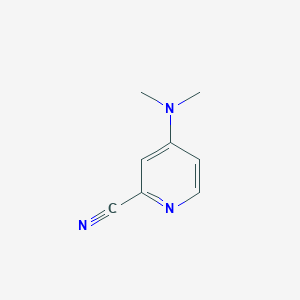

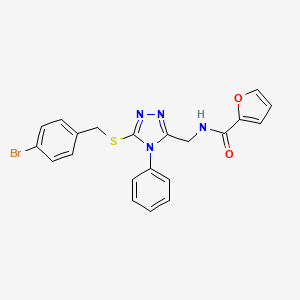

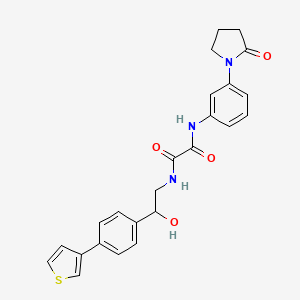

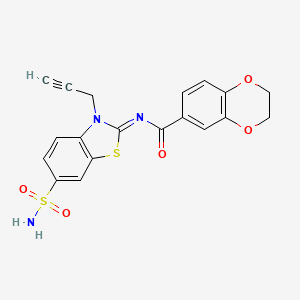

The compound “2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid” is a complex organic molecule. It contains a fluorene moiety, which is a polycyclic aromatic hydrocarbon composed of two benzene rings fused with a central cyclopentene ring . This fluorene group is attached to an azetidine ring, a four-membered cyclic amine, through a methoxycarbonyl group . The azetidine ring is also attached to a fluoroacetic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorene and azetidine rings would contribute to the rigidity of the molecule, while the methoxycarbonyl and fluoroacetic acid groups would introduce polar characteristics .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorene, azetidine, methoxycarbonyl, and fluoroacetic acid groups. The fluorene moiety is relatively stable but can undergo electrophilic substitution reactions . The azetidine ring can participate in ring-opening reactions . The methoxycarbonyl and fluoroacetic acid groups are susceptible to various nucleophilic and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (methoxycarbonyl and fluoroacetic acid groups) and nonpolar (fluorene and azetidine rings) regions in the molecule suggests that it might have interesting solubility properties .Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications

One study highlights the synthesis of new thiazolidinone and azetidinone class bioactive agents based on the fluorene moiety, which demonstrated remarkable activity against certain cancer cell lines and multidrug-resistant strains of bacteria. These compounds were synthesized by reacting various aryl/heteroaryl aldehydes with a fluorene-based thiazol-2-amine, followed by reactions with thioglycolic acid and chloroacetyl chloride to obtain the target analogues. The synthesized compounds showed significant antimicrobial and anticancer activities, suggesting the fluorene-based azetidinones are more efficient than their thiazolidinone counterparts (E. Hussein et al., 2020).

Peptide Synthesis Applications

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used for the protection of hydroxy-groups in peptide synthesis, allowing for the convenient removal of the Fmoc group without affecting other base-labile protecting groups. This application is critical in the synthesis of peptides and proteins, where the Fmoc strategy offers a versatile approach for the sequential assembly of amino acids into peptides and proteins under mild conditions (C. Gioeli & J. Chattopadhyaya, 1982).

Synthesis of Bio-inspired Building Blocks

Fmoc-modified amino acids and short peptides have been identified as simple bio-inspired building blocks for the fabrication of functional materials. The hydrophobicity and aromaticity of the Fmoc moiety promote the self-assembly of these building blocks, making them suitable for a wide range of applications, including cell cultivation, bio-templating, optical properties, drug delivery, and catalytic activities. This review emphasizes the self-organization and application potential of Fmoc-modified biomolecules, showcasing their versatility and importance in developing new materials and therapeutics (Kai Tao et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO4/c21-18(19(23)24)12-9-22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSWETWVOGQVCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O)F)CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2963253.png)

![4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2963255.png)

![(2E)-1-[4-(pyridin-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2963259.png)

![2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide](/img/structure/B2963270.png)

![(2-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2963274.png)